molecular formula C36H42N6O B608609 5-Cyano-2'-{4-[2-(3-Methyl-1h-Indol-1-Yl)ethyl]piperazin-1-Yl}-N-[3-(Pyrrolidin-1-Yl)propyl]biphenyl-3-Carboxamide CAS No. 1793053-37-8

5-Cyano-2'-{4-[2-(3-Methyl-1h-Indol-1-Yl)ethyl]piperazin-1-Yl}-N-[3-(Pyrrolidin-1-Yl)propyl]biphenyl-3-Carboxamide

Cat. No. B608609
CAS RN: 1793053-37-8
M. Wt: 574.773
InChI Key: PNYRDVBFYVDJJI-UHFFFAOYSA-N
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Description

The compound “5-Cyano-2’-{4-[2-(3-Methyl-1h-Indol-1-Yl)ethyl]piperazin-1-Yl}-N-[3-(Pyrrolidin-1-Yl)propyl]biphenyl-3-Carboxamide” is also known as LLY-507 . It is a secondary carboxamide resulting from the formal condensation of the carboxy group of 5-cyano-2’-{4-[2-(3-methyl-1H-indol-1-yl)ethyl]piperazin-1-yl}[biphenyl]-3-carboxylic acid with the amino group of 3-(pyrrolidin-1-yl)propan-1-amine .


Molecular Structure Analysis

The molecular formula of this compound is C36H42N6O . The IUPAC name is 3-cyano-5-[2-[4-[2-(3-methylindol-1-yl)ethyl]piperazin-1-yl]phenyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 574.8 g/mol . It is soluble in DMSO to the extent of 5 mg/mL when warmed .

Scientific Research Applications

  • Synthesis and Potential PET Agent for Imaging of IRAK4 Enzyme in Neuroinflammation : A study by Wang et al. (2018) synthesized a related compound, N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which could serve as a PET agent for imaging of the IRAK4 enzyme, important in neuroinflammation (Wang et al., 2018).

  • Potent Glycine Transporter 1 Inhibitor : Yamamoto et al. (2016) identified a structurally similar compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This has potential applications in central nervous system disorders (Yamamoto et al., 2016).

  • Selective 5-HT(1A) Agonists for Mood Disorders : A study by Heinrich et al. (2004) focused on similar compounds with the combination of indole-alkyl-amine and aryl-piperazine structural elements. These were found to be highly selective and potent 5-HT(1A) agonists, potentially useful in studies of mood disorders (Heinrich et al., 2004).

  • Serotonin 5-HT2 Antagonists : Andersen et al. (1992) synthesized a series of indoles, including those substituted with piperazinyl, which exhibited high affinity and selectivity for the 5-HT2 receptor. These compounds have applications in neurological and psychiatric conditions (Andersen et al., 1992).

  • Anticancer Activity : Kumar et al. (2013) conducted a study on piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating their potential anticancer activity. This demonstrates the compound's relevance in cancer research (Kumar et al., 2013).

  • Anticonvulsant Agents : Rybka et al. (2017) described a series of pyrrolidine-2,5-dione derivatives as potential anticonvulsant agents. These compounds showed promising protective indices compared to well-known antiepileptic drugs (Rybka et al., 2017).

  • Antimicrobial Activity : Fandaklı et al. (2012) synthesized novel 1,2,4-triazol-3-one derivatives, including those with a piperazine nucleus, and evaluated their antimicrobial activity. The study revealed good activity against various microorganisms (Fandaklı et al., 2012).

  • 5-HT1A Receptor Ligands : Zhuang et al. (1998) developed arylpiperazine benzamido derivatives, including those similar to the compound , as potential ligands for 5-HT1A receptors. These findings are relevant to the development of neuroimaging agents (Zhuang et al., 1998).

properties

IUPAC Name

3-cyano-5-[2-[4-[2-(3-methylindol-1-yl)ethyl]piperazin-1-yl]phenyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N6O/c1-28-27-42(34-11-4-2-9-32(28)34)22-19-40-17-20-41(21-18-40)35-12-5-3-10-33(35)30-23-29(26-37)24-31(25-30)36(43)38-13-8-16-39-14-6-7-15-39/h2-5,9-12,23-25,27H,6-8,13-22H2,1H3,(H,38,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYRDVBFYVDJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC=C12)CCN3CCN(CC3)C4=CC=CC=C4C5=CC(=CC(=C5)C#N)C(=O)NCCCN6CCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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